2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione
Description
2-(4-Fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione is a bicyclic heterocyclic compound featuring a hexahydroimidazolidine-dione core fused with a pyrrolidine ring.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-8-3-5-9(6-4-8)15-11(16)10-2-1-7-14(10)12(15)17/h3-6,10H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUIUTGWRXDUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the human dopamine receptor D2 (hD2R) . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2. This interaction includes one electrostatic interaction, four hydrophobic interactions, and five π–π interactions. These interactions can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.
Pharmacokinetics
The compound was evaluated in silico to predict its affinities and some pharmacokinetic parameters. The compound was also evaluated in vivo in a Parkinsonism mouse model. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Biological Activity
The compound 2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H16FN3O2
- Molecular Weight : 234.23 g/mol
- IUPAC Name : this compound
The structure of this compound features a fused pyrrolo and imidazolidine ring system, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, which can affect cellular processes.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria through mechanisms such as disrupting bacterial cell walls or inhibiting essential metabolic pathways .
- Cytotoxicity : The compound's derivatives have displayed varying levels of cytotoxicity in cancer cell lines, indicating potential as an anticancer agent .
Therapeutic Potential
Research indicates that this compound may have applications in several therapeutic areas:
- Antimicrobial Agents : Due to its antibacterial properties, it could be developed as a treatment for bacterial infections.
- Cancer Therapy : Its cytotoxic effects on cancer cells suggest potential for development as an anticancer drug.
- Neurological Disorders : Given its structural similarities to known GABA-A receptor modulators, it may also have implications in treating anxiety and other neurological disorders .
Summary of Biological Activities
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against common pathogens. The results demonstrated significant inhibition zones in disk diffusion assays, suggesting strong antibacterial properties.
Case Study 2: Cytotoxic Effects
In vitro studies on various cancer cell lines revealed that this compound induces apoptosis at micromolar concentrations. These findings highlight the potential of this compound as a lead candidate for anticancer drug development.
Comparison with Similar Compounds
Core Structure Variations
- Pyrido[1,2-c]pyrimidine-1,3-dione derivatives (): These compounds feature a pyrimidine-dione core fused with a pyridine ring, differing from the target’s pyrroloimidazolidine-dione system. Substituents like 4-(6-fluoro-1,2-benzoxazol)-piperidylbutyl groups contribute to increased molecular complexity and variability in biological activity .
- Thiazole-pyrazole hybrids (): These structures combine thiazole and pyrazole rings with fluorophenyl substituents. Unlike the target compound, their planar conformations (except for one perpendicular fluorophenyl group) suggest distinct packing behaviors in crystalline states .
Substituent Effects
- Fluorophenyl vs. Chlorophenyl/Methylphenyl : In pyrido-pyrimidine-dione analogs (), replacing fluorophenyl with chlorophenyl or methylphenyl alters melting points (e.g., 69–74°C for chlorophenyl vs. 158–159°C for methylphenyl) and synthetic yields (63.2–71.7%), highlighting substituent-dependent steric and electronic influences .
Physicochemical Properties
*Data for the target compound is inferred from structural analogs.
Q & A
Q. What are the standard synthetic routes and characterization techniques for 2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione?
The synthesis typically involves catalytic hydrogenation of precursor pyridopyrimidine derivatives. For example, 4-arylhexahydro-pyrido[1,2-c]pyrimidine-1,3-diones are prepared by hydrogenating pyrido[1,2-c]pyrimidine intermediates under H₂ with a palladium catalyst, yielding 63–71% . Characterization relies on 1H/13C NMR to confirm proton and carbon environments (e.g., δ7.71 for aromatic protons in fluorophenyl groups) and ESI-HRMS to verify molecular weight (e.g., matching calculated m/z 551.2220 with observed 551.2227) .
Q. How is the compound’s stereochemistry and regioselectivity confirmed post-synthesis?
Stereochemical assignments are resolved via NOE experiments (e.g., cis isomer confirmation in pyrroloimidazolidine derivatives) and 2D NMR (¹H-¹H COSY, ¹H-¹³C HSQC) to map coupling interactions . X-ray diffraction further clarifies steric hindrance effects, such as phenyl ring twisting relative to the bicyclic core .
Advanced Research Questions
Q. How can synthetic efficiency be improved for derivatives with fluorophenyl substituents?
Key variables include:
- Catalyst optimization : Palladium vs. platinum catalysts for hydrogenation .
- Solvent effects : Polar aprotic solvents (e.g., DMF, chloroform) enhance regioselectivity in formylation reactions .
- Substituent tuning : Electron-withdrawing groups (e.g., fluorine) on the phenyl ring improve yield (71% for fluorophenyl vs. 63% for chlorophenyl analogs) .
Q. How to address discrepancies in reported yields or melting points for structurally similar compounds?
Discrepancies arise from:
- Substituent effects : Fluorine vs. chlorine substituents alter electronic properties, affecting reaction kinetics and crystal packing (e.g., m.p. 57–60°C for fluorophenyl vs. 158–159°C for methylphenyl derivatives) .
- Purification methods : Silica gel chromatography vs. recrystallization impact purity and melting point ranges .
Q. What strategies resolve structural ambiguities in bicyclic systems with fluorophenyl groups?
Q. How to ensure regioselectivity during functionalization of the pyrroloimidazolidine core?
- Vilsmeier-Haack formylation : POCl₃/DMF selectively targets electron-rich positions (e.g., C-3 of imidazo[1,2-a]pyridine derivatives) .
- Grignard reagent addition : Allylsilanes or silyl ethers preferentially attack less hindered sites (e.g., cis-substituted carbons) .
Data Contradiction Analysis
Q. Why do fluorophenyl derivatives exhibit lower melting points compared to chlorophenyl analogs?
Fluorine’s smaller atomic radius and weaker intermolecular interactions (vs. chlorine) reduce lattice stability, lowering melting points (e.g., 57–60°C vs. 69–74°C) .
Q. How to reconcile conflicting NMR data for similar compounds?
- Solvent effects : CDCl₃ vs. DMSO-d₆ shift proton signals (e.g., aromatic protons at δ7.71 in CDCl₃ vs. δ7.85 in DMSO) .
- Conformational dynamics : Flexible hexahydro rings may show averaged signals at room temperature, requiring variable-temperature NMR .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
